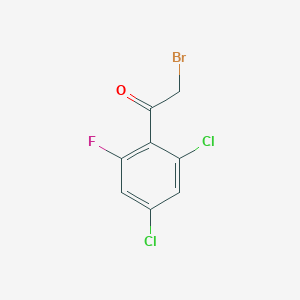

2',4'-Dichloro-6'-fluorophenacyl bromide

Description

2',4'-Dichloro-6'-fluorophenacyl bromide (C₈H₃BrCl₂FO) is a halogenated acetophenone derivative featuring bromine, chlorine, and fluorine substituents on the aromatic ring. Phenacyl bromides are α-brominated ketones widely used as alkylating agents, intermediates in heterocyclic synthesis, and precursors for radiopharmaceutical labeling . The presence of multiple electronegative substituents (Cl, F) likely enhances its electrophilicity, making it reactive in nucleophilic substitution and cross-coupling reactions.

Properties

IUPAC Name |

2-bromo-1-(2,4-dichloro-6-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2FO/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRLBHAPJOOWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Direct Bromination of Phenacyl Derivatives

This method involves brominating a phenacyl precursor under controlled conditions to selectively introduce a bromine atom at the desired position:

- Step 1: Dissolve the phenacyl derivative in an inert solvent such as chlorobenzene.

- Step 2: Cool the reaction mixture to 40–45°C.

- Step 3: Add hydrogen bromide (HBr, 48 wt%) gradually while maintaining temperature control.

- Step 4: After initial addition, introduce hydrogen peroxide (30 wt%) as an oxidant to facilitate electrophilic bromination.

- Step 5: Continue stirring and maintain temperature at 40–45°C for 3 hours to ensure complete reaction.

- Step 6: Quench the reaction, extract, and purify the product via recrystallization or chromatography.

This process emphasizes precise temperature control and stoichiometry to maximize yield and minimize dibrominated byproducts.

Method 2: Multi-step Synthesis via Acetylation and Bromination

An alternative approach involves initial acetylation of 4-fluoroaniline to form intermediates, followed by bromination:

- Step 1: Acetylate 4-fluoroaniline with acetic anhydride or acetyl chloride to produce an acetanilide derivative.

- Step 2: Brominate the acetanilide using hydrobromic acid and an oxidant to introduce bromine selectively at the phenyl ring.

- Step 3: Hydrolyze the acetyl group to regenerate the phenolic structure.

- Step 4: Convert the phenol to phenacyl bromide via acylation and bromination steps.

This method allows for better control over regioselectivity and purity.

Purification and Characterization

Post-synthesis, the crude product undergoes purification steps such as recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) to isolate 2',4'-Dichloro-6'-fluorophenacyl bromide with high purity.

Characterization involves:

- Melting point determination

- Infrared spectroscopy (IR) to confirm characteristic functional groups

- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

- Mass spectrometry (MS) for molecular weight verification

Data Summary and Comparative Table

| Parameter | Method 1: Direct Bromination | Method 2: Multi-step Acetylation & Bromination |

|---|---|---|

| Starting Material | Phenacyl derivative | 4-Fluoroaniline → Acetanilide intermediate |

| Reagents | Hydrobromic acid, hydrogen peroxide | Acetic anhydride/acetyl chloride, bromine, oxidants |

| Reaction Conditions | 40–45°C, controlled addition | 50–60°C, stepwise addition, reflux |

| Yield | Typically 70–85% | Typically 65–80% |

| Purity | High after recrystallization | High after purification steps |

| Advantages | Simplicity, fewer steps | Better regioselectivity, control over byproducts |

| Disadvantages | Possible dibromination | More complex, multi-step process |

Research Findings and Optimization

Recent research emphasizes the importance of temperature control and stoichiometric precision to maximize yield and minimize dibrominated byproducts. Use of oxidants like hydrogen peroxide enhances electrophilic bromination efficiency, while solvent choice impacts product purity. Innovations in microwave-assisted bromination are also under exploration for faster reaction times and higher selectivity.

Chemical Reactions Analysis

2’,4’-Dichloro-6’-fluorophenacyl bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions: Typical reagents include nucleophiles like amines, alcohols, and thiols.

Scientific Research Applications

Medicinal Chemistry

2',4'-Dichloro-6'-fluorophenacyl bromide has been investigated for its role in drug design, particularly as a scaffold for developing enzyme inhibitors and receptor modulators. The compound's structural characteristics allow it to interact effectively with biological targets, which is essential for therapeutic applications.

Case Study: Anticancer Activity

Research indicates that halogenated phenacyl derivatives can inhibit cancer cell proliferation. The difluoromethoxy group may enhance the compound's ability to interact with cancer-related targets, potentially leading to the development of novel anticancer agents.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies to explore its effects on metabolic pathways. Its ability to form covalent bonds with nucleophilic sites in proteins allows it to modulate enzyme activity.

Key Mechanisms:

- Enzyme Inhibition : Demonstrated efficacy in inhibiting specific enzymes involved in critical metabolic functions.

- Protein-Ligand Interactions : Serves as a biochemical probe for studying protein-ligand interactions, crucial for understanding various biochemical processes .

Organic Synthesis

In organic chemistry, this compound acts as an intermediate in various synthetic pathways. Its reactivity allows it to participate in multiple chemical transformations.

Applications Include:

Data Tables

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-6’-fluorophenacyl bromide involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s unique structure allows it to interact with various enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

The table below compares 2',4'-Dichloro-6'-fluorophenacyl bromide with analogous phenacyl bromides:

Key Observations:

However, the electron-withdrawing effects may enhance stability in polar solvents . 2',6'-Dibromo-4'-fluorophenacyl bromide () exhibits higher molecular weight and reactivity due to dual bromine atoms, making it suitable for copper-mediated radiochemistry .

Applications :

- Pyridine Synthesis : Fluorophenacyl bromides (e.g., 4-fluorophenacyl bromide) react with pyridinium ylides to form triaryl pyridines, a reaction likely applicable to the target compound .

- Radiolabeling : 4-[18F]Fluorophenacyl bromide () is used for protein labeling, suggesting that fluorinated phenacyl bromides are valuable in biomedical imaging. The target compound’s fluorine substituent may allow similar applications with modified pharmacokinetics .

Synthesis Challenges :

- Introducing multiple halogens requires precise control. For example, 2',6'-dibromo-4'-fluorophenacyl bromide synthesis involves sequential halogenation steps, which may generate regioisomeric byproducts .

- Radiofluorination methods (e.g., copper-mediated reactions with [18F]KF) are critical for isotopically labeled analogs but require specialized equipment .

Research Findings and Case Studies

Radiopharmaceutical Potential

4-[18F]Fluorophenacyl bromide achieves >95% radiolabeling efficiency with proteins like human serum albumin . The target compound’s dichloro substituents could improve binding specificity to hydrophobic targets, though this requires experimental validation.

Biological Activity

2',4'-Dichloro-6'-fluorophenacyl bromide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the phenacyl moiety. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound acts as an electrophile, capable of forming covalent bonds with nucleophilic sites in proteins or nucleic acids. This interaction can lead to the inhibition of specific enzymes or receptors, thereby affecting cellular processes.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the results from a study assessing its impact on MCF-7 breast cancer cells:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 50 | 55 |

| 100 | 30 |

The GI50 value, which indicates the concentration required to inhibit cell growth by 50%, suggests moderate cytotoxicity against MCF-7 cells, with significant reduction in cell viability at higher concentrations .

Further investigations into the mechanisms by which this compound exerts its effects revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls, indicating a potential mechanism for its anti-cancer activity .

Case Studies and Research Findings

- Inhibition of Enzymatic Activity : A study demonstrated that this compound inhibits specific kinases involved in cell signaling pathways. The inhibition was dose-dependent and correlated with reduced phosphorylation of downstream targets .

- Antimicrobial Activity : Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness against both Gram-positive and Gram-negative bacteria .

- Potential Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially through modulation of oxidative stress pathways. This aspect warrants further investigation to explore its applicability in neurodegenerative diseases .

Q & A

Q. What waste management protocols are recommended for halogenated byproducts?

- Methodological Answer :

- Neutralization : Treat aqueous waste with sodium thiosulfate to reduce reactive halides before disposal .

- Adsorption : Use activated carbon filters to capture volatile halogenated intermediates in exhaust systems .

- Regulatory Compliance : Document waste streams according to PRTR (Pollutant Release and Transfer Register) guidelines for halogenated organics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.